Patulin
Overview
Description
Patulin is an organic compound classified as a polyketide. It is a mycotoxin produced by a variety of molds, particularly Aspergillus, Penicillium, and Byssochlamys . This compound is commonly found in rotting apples and apple products, and its presence is often used as a measure of the quality of the apples used in production . It is a white powder that is soluble in acidic water and organic solvents . This compound is heat-stable, meaning it is not destroyed by pasteurization or thermal denaturation .
Mechanism of Action
- Resulting Changes : It upregulates ERK1/2 and MAPK protein expression, leading to altered cellular responses .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Patulin plays a role in various biochemical reactions, primarily as a toxic agent. It interacts with several enzymes and proteins, disrupting normal cellular functions. One of the key interactions is with cytochrome P450 enzymes, which are involved in its biosynthesis. Specifically, cytochrome P450 enzymes such as CYP619C3 and CYP619C2 catalyze the hydroxylation steps in the biosynthetic pathway of this compound . Additionally, this compound can inhibit the activity of enzymes involved in protein synthesis and DNA replication, leading to cellular toxicity .
Cellular Effects
This compound exerts several detrimental effects on cells. It disrupts the plasma membrane, inhibits protein synthesis, and interferes with DNA replication . These disruptions lead to cell cycle arrest and apoptosis. This compound also affects cell signaling pathways, including those involved in gene expression and cellular metabolism. For instance, it has been shown to inhibit the Na±coupled amino acid transport and disrupt transcription and translation processes . These cellular effects contribute to its overall toxicity and potential carcinogenicity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to sulfhydryl groups in proteins, leading to the inhibition of enzyme activity . This binding disrupts the normal function of enzymes involved in critical cellular processes. This compound also induces oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA . Furthermore, this compound can interfere with the expression of genes involved in cell survival and apoptosis, promoting cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under acidic conditions and high temperatures, which means it can persist in food products even after processing . Its stability can be affected by factors such as pH, temperature, and the presence of other compounds. Long-term exposure to this compound in laboratory studies has shown that it can lead to chronic health effects, including immunotoxicity and neurotoxicity . Additionally, this compound can degrade over time, leading to the formation of less toxic metabolites .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild gastrointestinal disturbances, while higher doses can lead to severe toxicity, including liver and kidney damage . In rats, high doses of this compound have been associated with an increased incidence of tumors, particularly sarcomas at the injection site . These findings highlight the importance of regulating this compound levels in food products to minimize health risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The biosynthetic pathway of this compound involves multiple steps catalyzed by enzymes such as cytochrome P450 . Additionally, this compound can be metabolized by certain microorganisms, leading to the formation of less toxic compounds . These metabolic pathways are crucial for understanding the detoxification and potential mitigation strategies for this compound contamination.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound tends to accumulate in blood-rich organs such as the liver, kidneys, and spleen . This distribution pattern is consistent with its observed toxic effects on these organs.
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with various cellular components . It can also localize to specific organelles, such as the endoplasmic reticulum, where it disrupts protein synthesis and folding . The localization of this compound within cells is influenced by its chemical properties and the presence of targeting signals or post-translational modifications that direct it to specific compartments.
Preparation Methods
Patulin is biosynthesized from 6-methylsalicylic acid via multiple chemical transformations . The biosynthetic pathway involves several enzymes, including isoepoxydon dehydrogenase . Industrial production of this compound typically involves the cultivation of Penicillium expansum on a suitable substrate, such as rotting apples . The extraction process for this compound from apple juice involves the use of molecularly imprinted polymers (MIPs) for selective extraction and cleanup . This method provides a high degree of selectivity and purity for the extracted this compound .
Chemical Reactions Analysis
Patulin undergoes several types of chemical reactions, including oxidation, reduction, and substitution . One notable reaction is its degradation by cysteine under highly acidic conditions, which involves a Michael addition reaction . This reaction can be effectively carried out by heating this compound with cysteine at 120°C for 30 minutes . The major products formed from this reaction include several degradation products that are less toxic than this compound itself . This compound is also reactive with sulfur dioxide, making antioxidant and antimicrobial agents useful for its destruction .
Scientific Research Applications
Patulin has been used in various scientific research applications. Initially, it was used as an antibiotic against Gram-positive and Gram-negative bacteria, but its use was discontinued due to toxicity concerns . In laboratory settings, this compound is used as a potassium-uptake inhibitor . It has also been studied for its effects on erythrocyte death and its potential to induce apoptosis in cancer cells . Additionally, this compound is used in research to study its effects on DNA damage, oxidative stress, and cell autophagy .
Comparison with Similar Compounds
Patulin is similar to other mycotoxins such as aflatoxins, ochratoxin A, and fumonisins . this compound is unique in its stability under acidic conditions and high temperatures, which allows it to persist in food products even after processing . Unlike aflatoxins, which are primarily produced by Aspergillus species, this compound is mainly produced by Penicillium species . Additionally, this compound’s ability to induce apoptosis and DNA damage sets it apart from other mycotoxins .
Similar Compounds::- Aflatoxins
- Ochratoxin A
- Fumonisins
- Zearalenone
- Nivalenol/Deoxynivalenol
This compound’s unique properties and its impact on food safety make it a significant compound for scientific research and industrial applications.
Properties
IUPAC Name |
4-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPUFFVAOMMNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C(=CC(=O)O2)C(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021101 | |
Record name | Patulin | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Colorless or white odorless solid; [HSDB] White crystalline solid; [Aldrich MSDS], Solid | |
Record name | Patulin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Patulin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034299 | |
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Solubility |
Soluble in ethanol, diethyl ether, acetone, benzene, and ethyl or amyl acetate, Soluble in common organic solvents; insoluble in petroleum ether, Soluble in water | |
Record name | PATULIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3522 | |
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Vapor Pressure |
0.0000068 [mmHg] | |
Record name | Patulin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9600 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
Patulin (PAT) led to a concentration-dependent and time-dependent increase in phosphorylation of extracellular signal-regulated protein kinases 1 and 2 (ERK1/2) in human embryonic kidney (HEK293) cells, human peripheral blood mononuclear cells (PBMCs), and Madin-Darby canine kidney (MDCK) cells. Exposure of HEK293 cells to concentrations above 5 uM PAT for 30 min induced ERK1/2 phosphorylation; activation of ERK1/2 was also observed after 24 hr incubation with 0.05 uM of PAT. Treatment of human PBMCs for 30 min with 30 uM PAT dramatically increased the phosphorylated ERK1/2 levels. Both MEK1/2 inhibitors, U0126 and PD98059, suppressed ERK1/2 activation in either HEK293 or MDCK cells. In HEK293 cells, U0126-mediated inhibition of PAT-induced ERK1/2 phosphorylation resulted in a significant decrease in levels of DNA damage, expressed as tail moment values, in the single cell gel electrophoresis assay. Conversely, U0126 did not affect cell viability, lactate dehydrogenase release, and the DNA synthesis rate in PAT-treated cultures. Exposure of HEK293 cells for 90 min to 15 uM PAT elevated the levels of early growth response gene-1 (egr-1) mRNA, but not of c-fos, fosB, and junB mRNAs. These results indicate that in human cells, PAT causes a rapid and persistent activation of ERK1/2 and this signaling pathway plays an important role in mediating PAT-induced DNA damage and egr-1 gene expression., Exposure of human embryonic kidney (HEK293) cells to patulin (PAT) led to a dose- and time-dependent increase in the phosphorylation of two major mitogen-activated protein kinases (MAPKs), p38 kinase and c-Jun N-terminal kinase (JNK). The phosphorylated forms of MAPK kinase 4 (MKK4), c-Jun, and ATF-2 were also seen in PAT-treated cultures. The cell death caused by PAT was significantly reduced by the p38 kinase inhibitor, SB203580, but not by the JNK inhibitor, SP600125. Neither p38 kinase nor JNK played a role in the PAT-induced DNA damage. In PAT-treated cells, inactivation of double-stranded RNA-activated protein kinase R (PKR) by the inhibitor, adenine, markedly suppressed JNK and ERK phosphorylation. Treatment of HEK293 cells with PAT-cysteine adduct, a chemical derivative of PAT, showed no effect on MAPK signaling pathways, cell viability, or DNA integrity. These results indicate that PAT causes rapid activation of p38 kinase and JNK in HEK293 cells, but only the p38 kinase signaling pathway contributes to the PAT-induced cell death. PKR also plays a role in PAT-mediated MAPK activation., /The effects of patulin (PAT)/ on oxidative stress in various mammalian cell lines were investigated. When cell-permeating fluorescent dyes were used as indicators of the generation of reactive oxygen species (ROS) ... PAT treatment directly increased intracellular oxidative stress in human embryonic kidney (HEK293) and human promyelocytic leukemia (HL-60) cells. Lipid peroxidation levels were also significantly increased in HL-60 cells and mouse kidney homogenates treated with PAT. Suppression of CuZn-superoxide dismutase (SOD) expression in mammalian cells by small interfering RNA resulted in an increase in PAT-mediated membrane damage, while overexpression of human CuZn-SOD or catalase led to a reduction in damage, indicating the involvement of ROS in PAT toxicity. Pretreatment of HEK293 cells with Tiron, a free radical scavenger, reduced the phosphorylation levels of extracellular signal-regulated kinase (ERK) 1/2 elicited by PAT. The ERK1/2 signaling pathway inhibitor, U0126, also significantly decreased the levels of ROS associated with PAT treatment. These findings indicate that PAT treatment results in the ROS production in mammalian cells, and ROS partially contributes to PAT-induced cytotoxicity. Activation of ERK1/2 signaling pathway is correlated with PAT-mediated ROS., Patulin caused a dose-dependent inhibition of Na+-K+ ATPase activity in mouse brain and kidney tissue. In vitro and in vivo results suggest possible patulin-mediated effects in the mouse through disruption of ATPase systems. | |
Record name | PATULIN | |
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Color/Form |
Compact prisms or thick plates from ether or chloroform, White...crystalline solid, CRYSTALS FROM BENZENE, Colorless crystals, prisms, or plates from Et2O or trichloromethane | |
CAS No. |
149-29-1, 247172-18-5 | |
Record name | Patulin | |
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Record name | 4,6-dihydro-4-hydroxy-2H-furo[3,2-c]pyran-2-one | |
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Record name | Patulin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034299 | |
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Melting Point |
111.0 °C, 111 °C | |
Record name | PATULIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3522 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Patulin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034299 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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